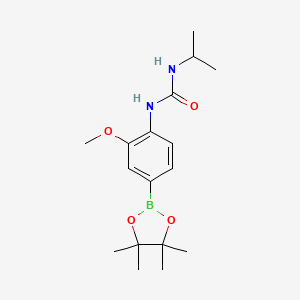

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Given the presence of a boronic acid pinacol ester group in its structure, it might be involved in borylation reactions, which are key steps in various organic synthesis processes .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through experimental studies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid pinacol ester group might be affected by the pH of the environment .

生化分析

Biochemical Properties

It is known that boronic acid compounds, which are structurally similar to our compound of interest, are often used in the organic synthesis of drugs . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Cellular Effects

It is plausible that this compound could interact with various cellular processes due to the presence of the boronate ester group .

Molecular Mechanism

It is known that boronic acid compounds can act as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

生物活性

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 2246799-61-9) is a novel compound with potential applications in medicinal chemistry, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is crucial in tryptophan metabolism and has significant implications in cancer immunotherapy. Understanding the biological activity of this compound involves exploring its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C17H27BN2O4

- Molecular Weight : 334.22 g/mol

- Structure : The compound contains a urea moiety linked to a phenyl group substituted with a methoxy group and a dioxaborolane group, which contributes to its unique biological properties.

The primary biological activity attributed to this compound is its inhibitory effect on IDO1. This inhibition can lead to increased levels of tryptophan and a subsequent enhancement of immune responses against tumors.

Inhibition Studies

In vitro studies have demonstrated that derivatives of phenyl urea can effectively inhibit IDO1. For instance:

- Compound i12 showed significant IDO1 inhibitory activity with an IC50 value of approximately 0.7 nM when tested against human IDO1 in HEK293 cells .

- The presence of specific functional groups on the phenyl ring was found to enhance binding affinity and selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), indicating that structural modifications can lead to improved biological activity .

Research Findings and Case Studies

A number of studies have explored the efficacy and pharmacokinetics of compounds similar to this compound:

Table 1: Summary of Biological Activity Studies

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| BMS-E30 | IDO1 | 0.7 | Potent inhibitor; lacks heme-coordinating element |

| i12 | IDO1 | ~0.7 | Significant binding interactions with key residues |

| i24 | IDO1 | Varies | Contains nitro group; potential toxicity concerns |

Pharmacological Profile

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Studies indicate that modifications to the urea structure can influence solubility and bioavailability. For example:

- The introduction of lipophilic groups can enhance membrane permeability.

- The stability of the dioxaborolane group under physiological conditions is crucial for maintaining activity.

Potential Applications

Given its mechanism as an IDO1 inhibitor, this compound may be explored for:

- Cancer Therapy : Enhancing immune response in tumors by inhibiting tryptophan degradation.

- Immunotherapy : Potential use in combination therapies to improve efficacy against resistant cancers.

科学研究应用

Medicinal Chemistry

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been explored as a potential inhibitor of the PD-L1/PD-1 complex. This complex plays a crucial role in immune evasion by tumors. The compound's design is based on a terphenyl scaffold that enhances its binding affinity to the target protein.

Case Study : In a study assessing the inhibitory activities of various terphenyl derivatives, this compound exhibited promising results in disrupting the PD-L1/PD-1 interaction. The HTRF assay indicated a significant percentage of undissociated complexes at varying concentrations, demonstrating its potential as an immunotherapeutic agent .

| Compound | % Undissociated Complex at 5 μM | IC50 (μM) |

|---|---|---|

| 1-Isopropyl-3-(2-methoxy...) | 42% | 5.52 ± 0.04 |

Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials, particularly in the development of conjugated copolymers. Its boron-containing moiety facilitates reactions that are vital for creating materials with specific electronic properties.

Applications :

- Organic Electronics : The compound can be used to synthesize materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Fluorescent Sensors : Its structural features allow it to function as a fluorescent probe for detecting specific ions or molecules.

Arginase Inhibition Studies

Recent research has focused on the role of arginase inhibitors in cancer therapy. The compound has been evaluated for its ability to inhibit arginase activity, which is linked to tumor growth and immune suppression.

Research Findings : The synthesis pathway involving this compound has shown effective inhibition of arginase in vitro, suggesting its utility in developing new cancer therapies aimed at modulating the tumor microenvironment .

属性

IUPAC Name |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11(2)19-15(21)20-13-9-8-12(10-14(13)22-7)18-23-16(3,4)17(5,6)24-18/h8-11H,1-7H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZOYUOPOGLQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。